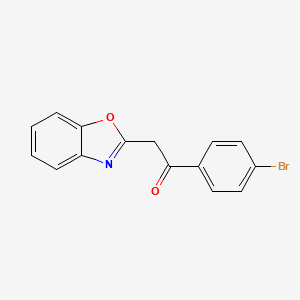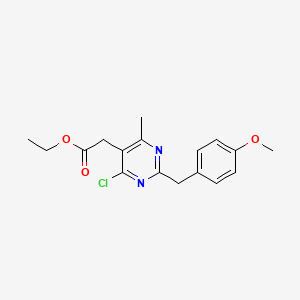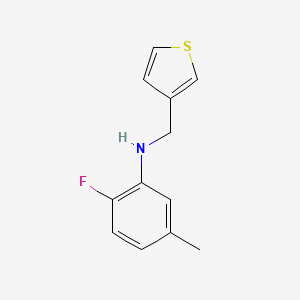![molecular formula C18H22N2O B12122032 N-[2,6-bis(propan-2-yl)phenyl]pyridine-3-carboxamide](/img/structure/B12122032.png)
N-[2,6-bis(propan-2-yl)phenyl]pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2,6-bis(propan-2-yl)phenyl]pyridine-3-carboxamide is an organic compound characterized by its unique structure, which includes a pyridine ring attached to a carboxamide group and a phenyl ring substituted with two isopropyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,6-bis(propan-2-yl)phenyl]pyridine-3-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,6-bis(propan-2-yl)aniline and pyridine-3-carboxylic acid.
Amidation Reaction: The carboxylic acid group of pyridine-3-carboxylic acid is activated using a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The activated carboxylic acid then reacts with 2,6-bis(propan-2-yl)aniline to form the desired carboxamide.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and minimize costs. Continuous flow reactors may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-[2,6-bis(propan-2-yl)phenyl]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the carboxamide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Amines or other reduced forms of the original compound.
Substitution: Halogenated or otherwise substituted derivatives of the original compound.
Scientific Research Applications
N-[2,6-bis(propan-2-yl)phenyl]pyridine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals, which can be studied for their catalytic properties.
Biology: Investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: Utilized in the development of advanced materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism by which N-[2,6-bis(propan-2-yl)phenyl]pyridine-3-carboxamide exerts its effects depends on its application:
Biological Activity: In biological systems, the compound may interact with specific enzymes or receptors, inhibiting or modulating their activity. The isopropyl groups and the pyridine ring can enhance binding affinity and specificity.
Catalysis: As a ligand, it can coordinate with metal centers, altering their electronic properties and facilitating catalytic reactions.
Comparison with Similar Compounds
Similar Compounds
N-[2,6-bis(propan-2-yl)phenyl]pyridine-2-carboxamide: Similar structure but with the carboxamide group at the 2-position of the pyridine ring.
N-[2,6-bis(propan-2-yl)phenyl]pyridine-4-carboxamide: Similar structure but with the carboxamide group at the 4-position of the pyridine ring.
Uniqueness
N-[2,6-bis(propan-2-yl)phenyl]pyridine-3-carboxamide is unique due to the specific positioning of the carboxamide group at the 3-position of the pyridine ring, which can influence its reactivity and binding properties. The presence of isopropyl groups on the phenyl ring also contributes to its steric and electronic characteristics, differentiating it from other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features
Properties
Molecular Formula |
C18H22N2O |
|---|---|
Molecular Weight |
282.4 g/mol |
IUPAC Name |
N-[2,6-di(propan-2-yl)phenyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C18H22N2O/c1-12(2)15-8-5-9-16(13(3)4)17(15)20-18(21)14-7-6-10-19-11-14/h5-13H,1-4H3,(H,20,21) |
InChI Key |
QUBBBZOCUKVTNS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)C2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B12121980.png)


![Bicyclo[2.2.1]hept-5-ene-2,3-diamine](/img/structure/B12122002.png)




![Benzoic acid, 4-[(ethoxycarbonyl)amino]-, methyl ester](/img/structure/B12122018.png)
![Pyrrolidine, 1-[2-(hexahydro-1H-1,4-diazepin-1-yl)-1-oxopropyl]-](/img/structure/B12122020.png)
![4-{[(Allylamino)carbonothioyl]amino}-2-hydroxybenzoic acid](/img/structure/B12122024.png)
